2,4-Dichloro-6-fluoro-3-methylquinoline
Description
Properties
IUPAC Name |
2,4-dichloro-6-fluoro-3-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FN/c1-5-9(11)7-4-6(13)2-3-8(7)14-10(5)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNYZKHLTMTHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259438-77-1 | |
| Record name | 2,4-dichloro-6-fluoro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization Techniques for 2,4 Dichloro 6 Fluoro 3 Methylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 2,4-Dichloro-6-fluoro-3-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of its proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating nature of the methyl group.
The protons on the quinoline (B57606) ring system will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The fluorine atom at the C6 position will cause through-space and through-bond coupling with neighboring protons, leading to characteristic splitting patterns. Specifically, the H5 and H7 protons will show coupling to the ¹⁹F nucleus. The methyl group at the C3 position is expected to appear as a singlet in the upfield region, likely around 2.5 ppm, due to the shielding effect of the aromatic ring. The concentration of quinoline derivatives can also influence chemical shifts due to intermolecular interactions. uncw.edu
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H5 | ~ 8.0 - 8.2 | dd | JH5-H7 (ortho) ≈ 8.0-9.0, JH5-F6 ≈ 5.0-6.0 |
| H7 | ~ 7.6 - 7.8 | dd | JH7-H8 (ortho) ≈ 8.0-9.0, JH7-F6 ≈ 8.0-10.0 |
| H8 | ~ 7.9 - 8.1 | d | JH8-H7 (ortho) ≈ 8.0-9.0 |
Note: Predicted values are based on the analysis of similar substituted quinoline structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents. The chlorine atoms at C2 and C4 will cause a significant downfield shift for these carbons due to their electronegativity. The fluorine atom at C6 will also induce a downfield shift for C6 and will show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons of the quinoline ring are expected to resonate in the range of 120-150 ppm. The methyl carbon will appear at a much higher field, typically around 15-20 ppm. Theoretical calculations using methods like DFT can provide highly accurate predictions of ¹³C NMR chemical shifts. nih.govmdpi.com
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~ 150 - 152 |
| C3 | ~ 135 - 137 |
| C4 | ~ 145 - 147 |
| C4a | ~ 125 - 127 |
| C5 | ~ 128 - 130 (d, JC5-F6) |
| C6 | ~ 158 - 162 (d, ¹JC6-F6) |
| C7 | ~ 115 - 118 (d, JC7-F6) |
| C8 | ~ 130 - 132 |
| C8a | ~ 147 - 149 |
Note: Predicted values are based on substituent effects in related quinoline systems. The 'd' indicates a doublet due to C-F coupling.
To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, helping to identify adjacent protons on the aromatic ring, such as H7 and H8, and H5 with H7 (through the fluorine).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C2, C3, C4, C4a, C6, C8a) by observing their correlations with nearby protons, for instance, the correlation of the methyl protons with C2, C3, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful to confirm the position of the methyl group by observing a spatial correlation between the methyl protons and the H4 proton (if it were present) or other nearby protons on the quinoline core.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. globalresearchonline.net
The FT-IR spectrum of this compound would display characteristic absorption bands for the various functional groups and the quinoline core. The interpretation of these spectra is often aided by computational simulations. bohrium.com
Aromatic C-H stretching: Expected in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching (CH₃): Expected around 2950-2850 cm⁻¹.
C=C and C=N stretching (quinoline ring): A series of bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic heterocyclic ring system.
C-F stretching: A strong absorption band is expected in the 1250-1000 cm⁻¹ range.
C-Cl stretching: Strong to medium intensity bands are expected in the 800-600 cm⁻¹ region.
C-H out-of-plane bending: These bands in the 900-700 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) ring portion of the quinoline.
Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 2950 - 2850 | Medium |
| C=C/C=N ring stretch | 1600 - 1400 | Medium to Strong |
| C-F stretch | 1250 - 1000 | Strong |
Note: These are predicted frequency ranges based on typical values for these functional groups in similar molecular environments.
FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like C-F and C-Cl show strong IR absorptions, the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum. This makes FT-Raman particularly useful for characterizing the quinoline skeleton.
Ring Breathing Modes: The symmetric stretching and breathing vibrations of the quinoline ring are expected to be strong in the Raman spectrum, appearing in the fingerprint region below 1600 cm⁻¹.
Methyl Group Vibrations: C-H stretching and bending modes of the methyl group will also be visible.
C-Cl and C-F Vibrations: While strong in the IR, these vibrations will also appear in the Raman spectrum, often at lower intensities.
Computational studies are frequently used to predict and assign vibrational modes in both IR and Raman spectra of halogenated organic compounds. nih.gov The combination of experimental and theoretical data allows for a complete and reliable vibrational assignment. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. nih.gov For organic molecules like this compound, the most significant transitions typically occur in the 200-800 nm range and involve the promotion of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. acs.org
The quinoline core of this compound is an aromatic heterocyclic system with a conjugated π system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorptions in the UV region. nih.gov The electronic spectrum of this compound is expected to be dominated by two main types of transitions:
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. In conjugated systems like quinoline, these transitions are responsible for the strong absorption bands.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. nih.gov
Substituents on the quinoline ring—specifically the two chlorine atoms, the fluorine atom, and the methyl group—can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). Halogen substituents can have a bathochromic (red shift) or hypsochromic (blue shift) effect depending on the interplay of their inductive and resonance effects. While specific experimental data for this compound is not available, the expected transitions based on its structure are summarized in the table below.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Relative Intensity |
|---|---|---|
| π → π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital of the quinoline ring. | High |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular geometry, conformation, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structure of the closely related analogue, 2,4-dichloro-6-methoxyquinoline, offers valuable predictive insights into its solid-state characteristics. nih.gov The substitution of a fluorine atom with a methoxy (B1213986) group is not expected to fundamentally alter the primary packing motifs and molecular planarity.
The crystal structure of the analogue, 2,4-dichloro-6-methoxyquinoline, was determined by single-crystal X-ray diffraction. nih.gov This information allows for a detailed understanding of the symmetry and packing of the molecules in the solid state. The crystallographic data for this analogue is presented below and serves as a strong model for this compound.
Table 2: Crystallographic Data for the Analogue Compound 2,4-Dichloro-6-methoxyquinoline
| Parameter | Value |
|---|---|
| Formula | C₁₀H₇Cl₂NO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.431 (2) |
| b (Å) | 8.889 (2) |
| c (Å) | 9.083 (4) |
| α (°) | 116.660 (19) |
| β (°) | 102.301 (2) |
| γ (°) | 104.150 (14) |
| Volume (ų) | 482.5 (3) |
| Z | 2 |
Data sourced from the crystallographic study of 2,4-dichloro-6-methoxyquinoline. nih.gov
Based on the analysis of its analogue, the this compound molecule is expected to be nearly planar. In 2,4-dichloro-6-methoxyquinoline, the quinoline ring system is essentially planar, with a maximum deviation of 0.0385 (1) Å for the non-hydrogen atoms. nih.gov This planarity is a characteristic feature of the rigid, aromatic quinoline core. The methyl and fluorine substituents would lie close to this plane, with the chlorine atoms also bonded directly to the planar ring system.
The crystal packing of quinoline derivatives is often governed by a combination of weak intermolecular forces. In the analogue 2,4-dichloro-6-methoxyquinoline, the crystal packing is primarily stabilized by π–π stacking interactions between the planar quinoline rings of adjacent molecules. nih.gov These interactions occur across inversion centers with a centroid-to-centroid distance of 3.736 (3) Å. nih.gov
C-H...Cl interactions: The chlorine atoms can act as weak hydrogen bond acceptors.
C-H...N interactions: The nitrogen atom of the quinoline ring can also participate as a hydrogen bond acceptor. researchgate.net
C-H...π interactions: The electron-rich π system of the quinoline ring can interact with hydrogen atoms from neighboring molecules. researchgate.net
The structure of this compound lacks classical hydrogen bond donors (like O-H or N-H groups). Therefore, a conventional hydrogen-bonding network is not anticipated. However, the crystal structure is likely stabilized by a network of weak C-H···X hydrogen bonds, where X can be the nitrogen atom of the quinoline ring or one of the halogen substituents (chlorine and fluorine). researchgate.net These interactions, while weaker than traditional hydrogen bonds, collectively play a crucial role in defining the three-dimensional supramolecular architecture of the crystal.
Computational and Theoretical Investigations of 2,4 Dichloro 6 Fluoro 3 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For complex heterocyclic systems like 2,4-Dichloro-6-fluoro-3-methylquinoline, methods such as Density Functional Theory (DFT) are employed to provide a detailed picture of its electronic behavior and structure.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. The process begins with geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the lowest energy conformation. For this compound, this calculation would be performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). dergipark.org.trresearchgate.net This level of theory is well-suited for handling substituted aromatic systems.
The optimization process calculates the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. The expected outcome for this compound would be a nearly planar quinoline (B57606) ring system, with slight deviations potentially caused by the steric effects of the methyl and chloro substituents. dergipark.org.tr The resulting optimized geometry serves as the foundation for all subsequent property calculations.
Table 1: Representative Theoretical Geometric Parameters for Substituted Quinolines Note: This table illustrates the type of data obtained from DFT geometry optimization. Actual values for this compound would require a specific calculation.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.42 | 118 - 121 |
| C-N (aromatic) | 1.32 - 1.37 | 117 - 123 |
| C-Cl | ~1.74 | - |
| C-F | ~1.35 | - |
| C-CH₃ | ~1.51 | - |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is instrumental in predicting the electronic absorption spectra, such as UV-Vis spectra. illinois.edu By applying the TD-DFT method to the DFT-optimized geometry of this compound, one can calculate the vertical excitation energies, which correspond to the absorption of light. dergipark.org.tr
The output of a TD-DFT calculation includes the wavelength of maximum absorption (λmax), the oscillator strength (a measure of the transition probability), and the molecular orbitals involved in the electronic transition (e.g., from a π to a π* orbital). researchgate.net These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic transitions within the molecule.
Molecular Orbital Analysis
The behavior of a molecule, including its reactivity and electronic properties, is largely governed by its molecular orbitals. Analyzing these orbitals, particularly the frontier orbitals, provides deep insights into the molecule's chemical nature.
According to Frontier Molecular Orbital (FMO) theory, the majority of a molecule's reactivity can be understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov
The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the ease with which a molecule can donate an electron. The energy of the LUMO (ELUMO) is related to the electron affinity, showing its ability to accept an electron. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. semanticscholar.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For this compound, these values would define its susceptibility to electrophilic and nucleophilic attack.
Table 2: Key Chemical Reactivity Descriptors Derived from FMO Analysis Note: This table presents the parameters calculated from HOMO and LUMO energies. The values are illustrative.
| Parameter | Formula | Significance |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
The distribution of electrons within a molecule is not uniform, leading to regions of varying electron density. This distribution can be analyzed through calculations of atomic charges and the Molecular Electrostatic Potential (MEP) surface. The MEP is a 3D map plotted onto the molecule's electron density surface that visualizes the electrostatic potential. dergipark.org.tr
The MEP surface uses a color scale to indicate charge distribution:
Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen. researchgate.net
Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.
Green regions represent neutral or non-polar areas.
For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atom due to its lone pair of electrons. Positive potentials (blue) might be observed around the hydrogen atoms and potentially near the carbon atoms bonded to the electronegative chlorine and fluorine atoms. This map provides a clear and intuitive guide to the molecule's reactive sites. dergipark.org.tr
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of various types of spectra, which can then be compared with experimental results to confirm the molecular structure. bohrium.com Besides UV-Vis spectra from TD-DFT, methods like DFT can be used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trresearchgate.net
Theoretical vibrational spectra are typically calculated in the gas phase for a single molecule at equilibrium, whereas experimental spectra are often recorded in a solid or liquid state. dergipark.org.tr This can lead to systematic discrepancies between the calculated and observed frequencies. To improve the correlation, calculated vibrational frequencies are often multiplied by a scaling factor. dergipark.org.tr The close agreement between scaled theoretical spectra and experimental spectra serves as strong evidence for the correct assignment of vibrational modes and confirmation of the optimized molecular structure. researchgate.net
Computational NMR Chemical Shift Prediction (e.g., GIAO Method)
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, aiding in the structural elucidation of compounds. The GIAO method, typically used in conjunction with DFT, is a reliable approach for calculating isotropic magnetic shielding tensors. These calculated values can then be correlated with experimental data to confirm molecular structures. A computational study on this compound would involve optimizing the molecule's geometry, followed by GIAO calculations to predict the chemical shifts for each unique hydrogen and carbon atom in the structure. The results would typically be presented in a data table comparing theoretical values to any available experimental data. As no such study has been published, a data table of predicted chemical shifts cannot be provided.
Theoretical Vibrational Frequency Analysis
Theoretical vibrational frequency analysis is employed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the fundamental vibrational modes, researchers can assign spectral peaks to specific molecular motions, such as stretching, bending, and torsional modes. These calculations are typically performed using DFT methods. For this compound, this analysis would help to characterize the vibrational modes associated with the quinoline core and its various substituents (chloro, fluoro, and methyl groups). The calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the theoretical model. Without a dedicated computational study, a table of theoretical vibrational frequencies and their assignments is not available.
Investigation of Nonlinear Optical (NLO) Properties
The study of NLO properties involves calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of a molecule to assess its potential for use in optical technologies. These parameters are sensitive to molecular structure, electron delocalization, and the presence of electron-donating and electron-withdrawing groups. A computational investigation of this compound would provide theoretical values for these NLO properties, offering insights into its potential as an NLO material. Since no specific research on the NLO properties of this compound has been published, a data table of these values cannot be presented.
Chemical Reactivity and Derivatization Strategies for 2,4 Dichloro 6 Fluoro 3 Methylquinoline
Nucleophilic Substitution Reactions of Chlorine Atoms
The presence of two chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring, activated by the ring nitrogen, makes them susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the derivatization of this scaffold.
Regioselective Substitution at C2 and C4 Positions
In 2,4-dihaloquinoline and analogous dihaloquinazoline systems, the C4 position is significantly more reactive towards nucleophiles than the C2 position. stackexchange.commdpi.comjconsortium.com This regioselectivity is attributed to the superior ability of the heterocyclic nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C4 (para) position compared to the C2 (ortho) position.
Consequently, reactions with nucleophiles such as amines, alkoxides, or thiolates under controlled, mild conditions (e.g., lower temperatures) result in the selective substitution of the C4 chlorine atom. The substitution of the remaining chlorine atom at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. stackexchange.com This differential reactivity allows for a stepwise and regioselective introduction of two different nucleophiles, leading to the synthesis of 2,4-disubstituted quinoline derivatives.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) This table illustrates the general principle of regioselectivity based on analogous systems.
Impact of Fluorine and Methyl Substituents on Reactivity
The substituents on the quinoline core modulate its reactivity:
3-Methyl Group: The methyl group at the C3 position is electron-donating (hyperconjugation and inductive effect) and exerts a steric influence on the adjacent C2 and C4 positions. The electron-donating effect slightly reduces the electrophilicity of the C2 and C4 carbons. More significantly, its steric bulk can hinder the approach of nucleophiles, potentially decreasing the reaction rate at both sites compared to an unsubstituted 2,4-dichloroquinoline (B42001). However, the powerful electronic activation provided by the ring nitrogen generally overrides these effects, and the C4 position remains the preferred site for initial substitution.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to 2,4-dichloro-6-fluoro-3-methylquinoline to introduce diverse aryl, vinyl, or alkynyl groups. The regioselectivity of these reactions can be more complex than in SNAr and is often dependent on the specific reaction type, catalyst, and ligands used.
Suzuki Coupling: This reaction couples the chloroquinoline with an organoboron reagent. For many dihaloheterocycles, the reaction occurs preferentially at the more electrophilic C4 position. nih.govresearchgate.net
Heck Reaction: This reaction couples the substrate with an alkene. wikipedia.orgorganic-chemistry.org The regioselectivity follows similar principles, often favoring the C4 position.
Sonogashira Coupling: This reaction couples the chloroquinoline with a terminal alkyne. wikipedia.orgnrochemistry.com Interestingly, for 2,4-dichloroquinoline, several studies have reported a reversal of selectivity, with the reaction occurring preferentially at the C2 position. beilstein-journals.orgbeilstein-journals.orgnih.gov This is often attributed to the coordination of the quinoline nitrogen to the palladium catalyst, which directs the oxidative addition to the proximate C2-Cl bond. beilstein-journals.orgnih.gov
Therefore, by carefully selecting the coupling reaction and conditions, one can potentially target either the C2 or C4 position for functionalization.
Table 2: Representative Regioselectivity in Palladium-Catalyzed Cross-Coupling of 2,4-Dichloroquinoline This table presents findings from studies on the parent 2,4-dichloroquinoline scaffold to illustrate potential reactivity.
Condensation Reactions with the Quinoline Core
Condensation reactions involving the this compound core are less documented than substitution or coupling reactions. However, the 3-methyl group represents a potential site for such transformations. If activated, for instance by a strong base to generate a carbanion, the methyl group could react with electrophiles like aldehydes or ketones in an aldol-type condensation. This would provide a route to extend the carbon chain at the C3 position, leading to styryl or other vinyl-substituted quinolines after dehydration. The viability of such reactions would depend on the acidity of the methyl protons and the compatibility of the required basic conditions with the reactive chloro substituents.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The difunctional nature of this compound makes it an excellent precursor for constructing fused heterocyclic systems. A common strategy involves an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization that engages the C2 position or the quinoline ring nitrogen.
A prominent example is the reaction with sodium azide (B81097) (NaN₃). The azide ion first displaces the more reactive C4-chloride. The resulting 4-azido-2-chloroquinoline (B3040116) intermediate exists in equilibrium with its cyclized tetrazole tautomer. This intramolecular cyclization, involving the N1 of the quinoline ring and the azide group, leads to the formation of a stable, fused tetrazolo[1,5-a]quinoline (B14009986) ring system. researchgate.net This reaction provides a direct pathway to complex polycyclic heteroaromatics from the dichloroquinoline scaffold.
Formation of Coordination Complexes
The quinoline framework, containing an sp²-hybridized nitrogen atom with a lone pair of electrons, can act as a ligand in coordination chemistry. researchgate.netresearchgate.net The nitrogen atom in this compound is available to coordinate with a variety of transition metal ions (e.g., Fe, Ru, Pt, Pd, Cu) to form metal complexes. researchgate.netacs.org
In such complexes, the quinoline derivative typically acts as a monodentate ligand, binding through the nitrogen atom. The electronic and steric properties of the substituents (dichloro, fluoro, methyl) can influence the donor ability of the nitrogen and the stability and properties of the resulting complex. These metal complexes are of interest for their potential applications in catalysis, materials science, and medicinal chemistry. researchgate.netrsc.org
Ligand Design and Coordination Chemistry
The structural features of this compound make it an excellent starting material for the design of sophisticated ligands for coordination chemistry. The nitrogen atom within the quinoline ring is an inherent coordination site. Furthermore, the reactive chloro groups can be displaced by various nucleophiles to introduce additional donor atoms, leading to the formation of multidentate ligands.
One common strategy involves the nucleophilic substitution of the chlorine atoms with amines, thiols, or alcohols. For instance, reaction with primary amines can lead to the formation of Schiff base ligands upon subsequent condensation with an aldehyde or ketone. The resulting ligands, incorporating the quinoline moiety, can then be used to form stable complexes with a variety of transition metal ions. The substitution pattern on the quinoline ring, including the fluorine and methyl groups, can be strategically utilized to fine-tune the electronic and steric properties of the resulting ligands and their metal complexes. These modifications can influence the coordination geometry, stability, and ultimately the physicochemical properties of the metal complexes.
The coordination chemistry of quinoline-based ligands is extensive, with complexes of metals such as iron, copper, nickel, and cobalt being widely studied. These complexes have shown potential applications in catalysis, sensing, and as functional materials. The specific substituents on the this compound precursor are expected to modulate the ligand field strength and the redox properties of the resulting metal complexes.
Below is a table summarizing potential derivatization strategies for ligand synthesis starting from this compound, based on the known reactivity of similar dichloroquinoline compounds.
| Reactant | Reaction Type | Potential Ligand Type | Coordinating Atoms |
| Primary Amine (R-NH₂) | Nucleophilic Aromatic Substitution | Amino-quinoline | N (quinoline), N (amino) |
| Diamine (H₂N-R-NH₂) | Nucleophilic Aromatic Substitution | Bidentate Amino-quinoline | N (quinoline), 2 x N (amino) |
| Amino-phenol | Nucleophilic Aromatic Substitution | Schiff Base Precursor | N (quinoline), N (amino), O (hydroxyl) |
| Thiophenol | Nucleophilic Aromatic Substitution | Thioether-quinoline | N (quinoline), S (thioether) |
Spin Crossover Phenomena in Quinoline-Based Metal Complexes
Spin crossover (SCO) is a fascinating phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.net This property makes SCO complexes promising candidates for applications in molecular switches, data storage devices, and sensors. mdpi.com
Ligands derived from this compound could be designed to create iron(III) complexes with an N/O or N/S coordination sphere, which is known to favor spin crossover. The electronic effects of the fluoro and methyl substituents on the quinoline backbone can influence the pKa of the coordinating groups, thereby tuning the ligand field and the SCO properties. For example, the electron-withdrawing nature of the fluorine atom could affect the electron density on the coordinating atoms, which in turn would impact the spin transition temperature.
The table below presents key parameters of some reported iron(III) spin crossover complexes with quinoline-substituted ligands, illustrating the influence of the ligand structure on the magnetic properties.
| Complex | Ligand | Spin Transition Temperature (T1/2) | Hysteresis Width (ΔT) |
| [Fe(qsal-5-Brq)₂]NO₃·CH₃OH | N-(5-bromo-8-quinolyl)salicylaldimine | T1/2↓ = 235 K, T1/2↑ = 240 K | 5 K |
| [Fe(qsal-5-Brq)₂]BF₄·CH₃OH | N-(5-bromo-8-quinolyl)salicylaldimine | T1/2↓ = 230 K, T1/2↑ = 235 K | 5 K |
| Desolvated [Fe(qsal-5-Brq)₂]PF₆ | N-(5-bromo-8-quinolyl)salicylaldimine | Two-step SCO | - |
Data sourced from a study on Fe(III)-SCO complexes of a quinoline-substituted Hqsal ligand. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Diverse Quinoline (B57606) Derivatives
2,4-Dichloro-6-fluoro-3-methylquinoline serves as a highly effective intermediate in the synthesis of a multitude of quinoline derivatives. The two chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution reactions, allowing for their selective replacement with a variety of functional groups. stackexchange.comnih.govresearchgate.net The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the one at the C2 position, which allows for regioselective functionalization under controlled reaction conditions. stackexchange.comnih.gov
This differential reactivity is crucial for the stepwise introduction of different substituents. For instance, reactions with amines, alcohols, and thiols can be directed to preferentially occur at the C4 position by using milder conditions. Subsequently, harsher conditions can be employed to substitute the chlorine at the C2 position, leading to the formation of disubstituted quinolines with distinct functionalities at these two positions. stackexchange.com This stepwise approach provides access to a vast library of quinoline derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science. thesciencein.orgnih.gov
The presence of the fluorine atom at the 6-position and the methyl group at the 3-position further diversifies the range of accessible derivatives and influences their chemical and physical properties. Halogen-containing quinolines are of particular interest due to the role the halogen atom can play in the bioactivity of the compound and as a handle for further chemical transformations. nih.gov
Utilization in the Preparation of Complex Polycyclic Heterocycles
The quinoline framework is a common substructure in many biologically active natural products and serves as a foundational unit for the construction of more complex polycyclic heterocyclic systems. tandfonline.comikprress.orgtandfonline.com this compound can be utilized as a starting material for the synthesis of such intricate molecular architectures through various cyclization and annulation strategies.
The reactive chlorine atoms can participate in intramolecular cyclization reactions, where a nucleophilic group tethered to a side chain at another position on the quinoline ring can displace one of the chlorine atoms to form a new fused ring. Additionally, the quinoline ring itself can undergo cycloaddition reactions to build polycyclic systems. These methodologies offer pathways to novel heterocyclic frameworks that incorporate the quinoline motif, which are often explored for their potential pharmacological activities. ikprress.orgtandfonline.com The synthesis of these complex structures is a significant area of research in organic chemistry, with applications in drug discovery and the development of novel materials. tandfonline.com
Precursor for the Synthesis of Functional Organic Materials
The unique electronic and photophysical properties of the quinoline scaffold make it an attractive component for the design of functional organic materials. nih.govresearchgate.netnih.gov Fluoroquinolones, in particular, have been investigated for their potential in creating materials with specific functionalities. nih.govresearchgate.netnih.gov
One notable application is in the synthesis of GUMBOS (a Group of Uniform Materials Based on Organic Salts), which are ionic materials with tunable properties. nih.govresearchgate.netnih.gov By incorporating the fluoroquinolone moiety, it is possible to create materials with enhanced thermal stability and specific biological activities, such as antibacterial properties. nih.govresearchgate.netnih.gov The synthetic versatility of this compound allows for its incorporation into larger molecular structures, such as polymers or dendrimers, to impart desired electronic or optical characteristics. The development of such materials is crucial for advancements in fields like organic electronics and sensor technology. dumelelab.com
Application in Dye Synthesis
Quinoline derivatives are integral components in the synthesis of various classes of dyes, including cyanine (B1664457) dyes, which are known for their strong absorption and fluorescence properties in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.netnih.gov The electron-deficient nature of the quinoline ring system influences the photophysical properties of the resulting dyes. nih.gov
The reactive chlorine atoms in this compound provide convenient handles for attaching the quinoline core to other chromophoric systems, which is a key step in the synthesis of more complex dye molecules. researchgate.netnih.gov For example, these positions can be used to form the polymethine bridge that is characteristic of cyanine dyes. researchgate.netnih.gov The substitution pattern on the quinoline ring, including the fluorine and methyl groups, can be used to fine-tune the absorption and emission wavelengths, as well as other properties like solubility and photostability of the final dye. mdpi.comnih.gov Dyes based on the quinoline skeleton have found applications as visible light photoinitiators and in various imaging and sensing technologies. mdpi.comnih.govresearchgate.net
Development of Accelerators for Industrial Processes
Quinoline derivatives have demonstrated potential as catalysts and accelerators in various industrial and chemical processes. nih.govmdpi.comresearchgate.net Their ability to coordinate with metal ions or to act as organocatalysts stems from the presence of the nitrogen atom in the heterocyclic ring. mdpi.com
For instance, copper-quinoline complexes have been shown to exhibit catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com Furthermore, certain quinoline derivatives can function as photoinitiators in polymerization reactions, effectively accelerating the process upon exposure to light. mdpi.comnih.gov The specific substituents on the quinoline ring can significantly influence the catalytic or accelerant properties of the molecule. The synthetic accessibility of a wide range of derivatives from precursors like this compound allows for the systematic tuning of these properties to develop highly efficient accelerators for specific industrial applications. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
While established methods for quinoline (B57606) synthesis exist, the development of more efficient, scalable, and environmentally benign routes to 2,4-Dichloro-6-fluoro-3-methylquinoline remains a key research objective. Current strategies often involve multi-step processes or harsh reagents like phosphorus oxychloride (POCl₃). researchgate.netacs.org Future efforts could explore the following:
Catalytic Cyclization Methods: Investigating transition-metal-catalyzed or acid-catalyzed cyclization reactions could offer milder reaction conditions and greater functional group tolerance compared to traditional methods.
Flow Chemistry Approaches: The use of continuous flow reactors could enable better control over reaction parameters (temperature, pressure, and reaction time), leading to higher purity, improved safety, and easier scalability for industrial production.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction steps, less waste, improved atom economy. | Screening of catalysts and solvent systems for aniline (B41778) and malonic acid condensation. |
| Catalytic Cyclization | Milder reaction conditions, higher functional group tolerance. | Development of novel Lewis or Brønsted acid catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and product purity. | Optimization of reactor design and reaction conditions for continuous production. |
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design. For this compound, advanced computational modeling can provide critical insights.
Density Functional Theory (DFT): DFT calculations can be employed to model the molecule's electronic structure, including frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. researchgate.net This data is invaluable for predicting the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions, a crucial aspect for its synthetic applications. nih.gov
Time-Dependent DFT (TD-DFT): This method can predict the electronic absorption spectra (UV-Vis) of the compound and its derivatives, aiding in their characterization and exploring potential applications in materials science. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can elucidate the nature of intramolecular and intermolecular interactions, which could be relevant for understanding its crystal packing or its binding in supramolecular systems.
These computational studies would accelerate the rational design of new derivatives and materials by providing a theoretical framework for understanding structure-reactivity relationships before engaging in extensive laboratory work.
Exploration of New Derivatization Pathways and Reaction Mechanisms
The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, making them prime targets for nucleophilic substitution reactions. While reactions with common nucleophiles like amines and thiols are known for similar dichloroquinolines, nih.govmdpi.com a vast chemical space remains unexplored.
Regioselective Functionalization: A primary challenge and opportunity lie in achieving regioselective substitution at either the C2 or C4 position. Future research should focus on systematically studying the influence of reaction conditions (solvent, temperature, catalyst) and nucleophile properties to control which chlorine atom is replaced. Scientific literature indicates that for 2,4-dichloroquinazoline (B46505) precursors, substitution consistently occurs at the 4-position. nih.gov
Cross-Coupling Reactions: The C-Cl bonds can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, to build complex molecular architectures.
Novel Nucleophiles: Investigating reactions with less conventional nucleophiles, such as organometallic reagents, azides, or phosphines, could lead to the synthesis of novel quinoline derivatives with unique properties and potential applications. For instance, hydrazination of related chloroquinolines has been shown to be an effective derivatization pathway. mdpi.com
| Derivatization Pathway | Potential Products | Research Goal |
| Regioselective SNAr | 2-substituted-4-chloro- or 4-substituted-2-chloro-quinolines | Achieve high selectivity for mono-substitution at either C2 or C4. |
| Cross-Coupling Reactions | Arylated, alkynylated, or aminated quinolines | Expand the structural diversity of accessible derivatives. |
| Novel Nucleophiles | Azido-, phosphino-, or organometallic-substituted quinolines | Synthesize compounds with novel functionalities for new applications. |
Potential in Catalysis and Supramolecular Chemistry
The quinoline scaffold is a privileged structure in catalysis and materials science. The specific substitution pattern of this compound makes it an intriguing candidate for these fields.
Ligand Development for Catalysis: The nitrogen atom of the quinoline ring and potential donor atoms introduced through derivatization could act as coordination sites for metal centers. Such derivatives could be explored as ligands in homogeneous catalysis, for example, in asymmetric synthesis.
Organocatalysis: Chiral derivatives of this compound could be designed to function as organocatalysts, utilizing the quinoline nitrogen as a basic site or other functional groups for hydrogen bonding interactions to activate substrates. mdpi.com
Supramolecular Building Blocks: The planar structure and potential for π–π stacking interactions make this quinoline derivative a candidate for constructing supramolecular assemblies. nih.gov Derivatization with recognition motifs (e.g., hydrogen bond donors/acceptors) could lead to the formation of liquid crystals, gels, or porous materials.
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, adhering to the principles of green chemistry. nih.gov The versatility of MCRs has been successfully used for the synthesis of diverse quinoline scaffolds. rsc.org
Future research could focus on integrating this compound as a key building block in known or novel MCRs. For instance, after converting one of the chloro groups into an amine or aldehyde, the resulting derivative could participate in classic MCRs like the Ugi or Passerini reactions. organic-chemistry.orgbeilstein-journals.org This strategy would enable the rapid generation of large libraries of complex, highly substituted quinoline derivatives. Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired biological activities or physical properties. The development of novel MCR-based approaches for quinoline synthesis holds great promise for the efficient generation of valuable compounds. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-dichloro-6-fluoro-3-methylquinoline, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via multistep reactions, starting with halogenated quinoline precursors. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) is a key intermediate for tricyclic fluoroquinolones, synthesized through condensation and cyclization reactions . Characterization involves:
- NMR Spectroscopy : For confirming substitution patterns (e.g., fluorine and chlorine signals in and NMR).
- Mass Spectrometry : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolving crystal structures of intermediates, as demonstrated in ethyl quinoline carboxylate derivatives .
Q. How can researchers assess the biological activity of this compound derivatives?
- Methodological Answer : Bioactivity screening follows standardized protocols:
- Antimicrobial Assays : Use agar diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, chloro) to correlate structural changes with activity trends .
Advanced Research Questions
Q. What strategies optimize regioselectivity in halogenation reactions during quinoline synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Reagent Choice : Use POCl for chlorination at electron-rich positions (e.g., C-4 in quinolines) .
- Temperature Modulation : Lower temperatures favor mono-halogenation, while higher temperatures promote di-substitution .
- Directing Groups : Electron-withdrawing groups (e.g., ester at C-3) guide halogenation to adjacent positions .
Example : Hydroxy-dechlorination in 2-chloro-3-(2-hydroxyethyl)quinoline derivatives under acidic conditions yields specific substitution patterns .
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
- Methodological Answer : Conflicting bioactivity may arise from polymorphic variations or stereochemical ambiguities. Techniques include:
- Single-Crystal X-ray Diffraction : Determines absolute configuration and hydrogen-bonding networks critical for target binding (e.g., methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate structure ).
- Docking Studies : Compare crystal structures with protein active sites (e.g., DNA gyrase for fluoroquinolones) to rationalize activity discrepancies .
Q. What analytical methods validate purity in complex quinoline derivatives?
- Methodological Answer : Orthogonal techniques ensure purity:
- HPLC-MS : Separates and identifies trace impurities (<0.1%) using reverse-phase C18 columns .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and halogens .
- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products .
Data Contradiction Analysis
Q. How to address inconsistencies in reported reaction yields for halogenated quinolines?
- Methodological Answer : Discrepancies often stem from:
- Reaction Scale : Microwaves or flow reactors improve reproducibility in small-scale syntheses .
- Purification Methods : Column chromatography vs. recrystallization impacts yield (e.g., 97% purity achieved via gradient elution ).
Case Study : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis shows higher yields (75–80%) with DMF as solvent vs. DMSO (60–65%) .
Advanced Structural Analysis
Q. What role do fluorine and chlorine substituents play in modulating quinoline reactivity?
- Methodological Answer :
- Fluorine : Enhances electronegativity and metabolic stability via C–F bond strength. NMR tracks electronic effects .
- Chlorine : Increases lipophilicity and influences π-stacking in crystal lattices (e.g., chloro-methyl interactions in 6-chloro-2-methylquinoline derivatives ).
Table : Substituent Effects on Melting Points
| Substituent Combination | Melting Point (°C) | Reference |
|---|---|---|
| 2-Cl, 6-F, 3-Me | 183–187 | |
| 4-Cl, 8-CF | 252–256 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
